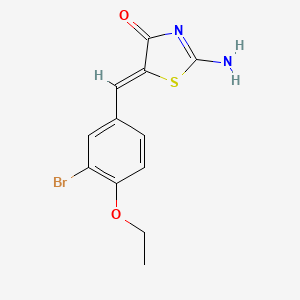
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiophene derivatives and has been the subject of extensive scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, this compound reduces inflammation and pain. Additionally, it has been found to exhibit anti-angiogenic and anti-tumor activities through the inhibition of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been shown to reduce joint destruction and cartilage damage in animal models of rheumatoid arthritis and osteoarthritis. Additionally, it has shown promising results in the treatment of various types of cancer by inhibiting angiogenesis and tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its anti-angiogenic and anti-tumor activities make it a promising candidate for the development of new cancer therapies.
One of the limitations of using this compound in lab experiments is its potential toxicity and side effects. It is important to use appropriate dosages and to carefully monitor the animals or cells being treated with this compound.
Future Directions
There are several future directions for the research and development of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic activities and to identify the specific pathways and mechanisms involved. Another direction is to explore its potential as a treatment for various types of cancer and to develop new cancer therapies based on its anti-angiogenic and anti-tumor activities. Additionally, it may be useful to investigate the potential of this compound for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-3-chloro-6-methylpyridine with 2-carboxybenzenethiol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with a suitable amide-forming reagent such as N,N-dimethylformamide (DMF) or N,N-diisopropylethylamine (DIPEA) to yield the final product.
Scientific Research Applications
3-chloro-6-methyl-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. Additionally, it has shown promising results in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer.
properties
IUPAC Name |
3-chloro-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-6-10-11(8-9)20-14(13(10)16)15(19)18-12-4-2-3-7-17-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZIPTYMWNWHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)
![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)
